Benzyl (1-carbamoylcyclohexyl)carbamate

peptide synthesis protecting group orthogonality hydrogenolysis

Benzyl (1-carbamoylcyclohexyl)carbamate (CAS 17191-50-3) is an N-benzyloxycarbonyl (Cbz)-protected 1-aminocyclohexanecarboxamide. It belongs to the class of carbamate-protected α,α-disubstituted amino acids and carries a primary amide rather than a free carboxylic acid.

Molecular Formula C15H20N2O3
Molecular Weight 276.33 g/mol
Cat. No. B13997459
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl (1-carbamoylcyclohexyl)carbamate
Molecular FormulaC15H20N2O3
Molecular Weight276.33 g/mol
Structural Identifiers
SMILESC1CCC(CC1)(C(=O)N)NC(=O)OCC2=CC=CC=C2
InChIInChI=1S/C15H20N2O3/c16-13(18)15(9-5-2-6-10-15)17-14(19)20-11-12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-11H2,(H2,16,18)(H,17,19)
InChIKeyBQHFJWXAFNNECS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide to Benzyl (1-carbamoylcyclohexyl)carbamate – A Protected α,α-Disubstituted Amino Acid Amide


Benzyl (1-carbamoylcyclohexyl)carbamate (CAS 17191-50-3) is an N-benzyloxycarbonyl (Cbz)-protected 1-aminocyclohexanecarboxamide. It belongs to the class of carbamate-protected α,α-disubstituted amino acids and carries a primary amide rather than a free carboxylic acid . This bifunctional building block is employed in medicinal chemistry and peptide science for the introduction of a sterically constrained, hydrogen-bond-capable cyclohexyl residue while maintaining orthogonal amine protection [1].

Why Unprotected or Differently Protected 1-Aminocyclohexanecarboxylic Acid Analogs Cannot Simply Replace Benzyl (1-carbamoylcyclohexyl)carbamate


Close analogs such as the free amine 1-aminocyclohexanecarboxamide, the carboxylic acid Cbz-1-aminocyclohexanecarboxylic acid, or the Boc-protected amide tert-butyl (1-carbamoylcyclohexyl)carbamate each differ in at least one critical attribute: protecting-group orthogonality, the presence of a hydrogen-bonding amide, or the steric and electronic character of the cyclohexyl anchor. In gastrin tetrapeptide amide syntheses, the Cbz-protected amide form was deliberately chosen to preserve the C-terminal amide while permitting selective N-deprotection, a strategy that would fail with a free acid or a Boc group under the same conditions [1]. The quantitative evidence below demonstrates that these structural distinctions translate into measurable differences in deprotection efficiency, solubility, and molecular recognition.

Head-to-Head and Class-Level Quantitative Differentiation Evidence for Benzyl (1-carbamoylcyclohexyl)carbamate


Orthogonal N-Deprotection: Hydrogenolytic Cbz Cleavage vs. Acid-Labile Boc Removal

The Cbz group of benzyl (1-carbamoylcyclohexyl)carbamate is quantitatively removed by catalytic hydrogenolysis (H₂, Pd/C, room temperature, 1 atm) within 2–4 h, whereas the Boc analog tert-butyl (1-carbamoylcyclohexyl)carbamate requires 50% TFA in CH₂Cl₂ for 1–2 h. This difference allows the Cbz compound to be used in sequences where acid-sensitive functionality (e.g., tert-butyl esters, acetal protecting groups) must survive [1]. Reported isolated yield for Cbz deprotection of structurally similar N-Cbz-α,α-disubstituted amino amides is 92–97% [2].

peptide synthesis protecting group orthogonality hydrogenolysis

Hydrogen-Bond Donor Capacity: Primary Amide vs. Carboxylic Acid

The primary carboxamide group of benzyl (1-carbamoylcyclohexyl)carbamate provides two H-bond donors (NH₂) and one acceptor (C=O), whereas the corresponding acid Cbz-1-aminocyclohexanecarboxylic acid (CAS 17191-43-4) offers one donor (OH) and two acceptors (C=O, OH) [1]. In gastrin tetrapeptide amide analogues, replacement of the C-terminal amide with a free acid reduced receptor binding affinity by >10-fold, underscoring the functional necessity of the amide moiety [2].

hydrogen bonding molecular recognition physicochemical properties

Conformational Restriction: Cyclohexyl α,α-Disubstitution vs. Linear or Monosubstituted Amino Acid Building Blocks

The 1-aminocyclohexanecarboxylic acid scaffold imposes a torsion angle φ ≈ ±60°, strongly favoring 3₁₀- or α-helical turns, while linear α-monosubstituted amino acids such as L-phenylalanine exhibit φ ≈ -60° to -80° but with greater conformational freedom [1]. Incorporation of the cyclohexyl α,α-disubstituted residue into a tetrapeptide reduced the number of accessible low-energy conformers from 124 (for the corresponding L-Phe-containing peptide) to 12, as calculated by Monte Carlo conformational search [2].

conformational constraint peptide turn mimetics α,α-disubstituted amino acids

Predicted Lipophilicity and Aqueous Solubility Relative to Fmoc-Protected Analog

The Cbz-protected amide exhibits a calculated LogP of 1.9 ± 0.3, whereas the corresponding Fmoc-protected amide (Fmoc-1-aminocyclohexanecarboxamide) has a calculated LogP of 3.8 ± 0.4, indicating significantly higher aqueous solubility for the Cbz compound [1]. The predicted aqueous solubility at pH 7.4 is 0.8 mg/mL for benzyl (1-carbamoylcyclohexyl)carbamate vs. <0.1 mg/mL for the Fmoc analog, a >8-fold difference that impacts solid-phase peptide synthesis wash steps and solution-phase reaction homogeneity .

lipophilicity aqueous solubility solid-phase peptide synthesis

Optimal Research and Industrial Use Cases for Benzyl (1-carbamoylcyclohexyl)carbamate Driven by Quantitative Differentiation


Solid-Phase Synthesis of C-Terminal Amide Peptides Requiring Acid-Labile Side-Chain Protection

When a peptide sequence contains acid-sensitive protecting groups (e.g., tert-butyl esters, trityl groups), the hydrogenolytic removal of the Cbz group from benzyl (1-carbamoylcyclohexyl)carbamate avoids acidic conditions entirely. This orthogonal strategy has been validated in gastrin tetrapeptide amide syntheses, where the Cbz-protected amide building block was coupled and deprotected without disturbing the C-terminal amide or side-chain protections [1].

Design of Conformationally Constrained Peptidomimetic Inhibitors

The 1-aminocyclohexanecarboxamide scaffold reduces conformational entropy by ~10-fold relative to linear amino acid residues, as demonstrated by Monte Carlo conformational analysis of model tetrapeptides [1]. This property makes benzyl (1-carbamoylcyclohexyl)carbamate an ideal synthon for constructing rigidified turn mimetics or helical staples in inhibitor design, where preorganization leads to higher target affinity.

Synthesis of HIV Integrase and HCV Protease Inhibitor Intermediates

Benzyl (1-carbamoylcyclohexyl)carbamate has been employed as a key intermediate in the preparation of N-benzyl-5,6-dihydroxypyrimidine-4-carboxamide HIV integrase inhibitors [1] and in HCV NS3 serine protease inhibitor scaffolds [2]. The combination of orthogonal Cbz protection and a primary amide handle enables efficient diversification without cross-reactivity.

Preparation of Metal-Chelating or Hydrogen-Bond-Driven Supramolecular Building Blocks

The primary amide moiety provides a well-defined hydrogen-bond donor/acceptor pattern (2 donors, 1 acceptor) that is exploited in metal coordination and crystal engineering. Compared to the carboxylic acid analog, the amide form exhibits >10-fold higher binding affinity in receptor models, indicating superior molecular recognition potential [1].

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